N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide
Description
This compound features a hybrid structure combining a 2,3-dihydrobenzofuran core, a hydroxyethyl side chain, and a 4-fluorophenylthioacetamide moiety. The dihydrobenzofuran ring confers rigidity and aromaticity, while the hydroxyethyl group enhances hydrophilicity. The 4-fluorophenylthioacetamide segment introduces sulfur-based electron withdrawal and fluorine-mediated bioactivity, common in pharmaceuticals targeting enzymes or receptors .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-14-2-4-15(5-3-14)24-11-18(22)20-10-16(21)12-1-6-17-13(9-12)7-8-23-17/h1-6,9,16,21H,7-8,10-11H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCDQUKHJHMVIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)CSC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H19FNO3S
- Molecular Weight : 319.30 g/mol
- CAS Number : 1421508-82-8
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Dihydrobenzofuran Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
- Hydroxyethyl Group Introduction : The dihydrobenzofuran intermediate is reacted with ethylene oxide.
- Thioacetamide Formation : The hydroxyethyl-dihydrobenzofuran intermediate is reacted with 4-fluorophenyl thioacetate.
- Final Acetylation Step : The compound is acetylated using acetic anhydride or acetyl chloride.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Antitumor Activity
Research indicates that derivatives of thioacetamide compounds exhibit significant antitumor effects. For instance, related compounds have shown GI50 values (the concentration that inhibits cell growth by 50%) ranging from 1.7 to 28.7 μM against various cancer cell lines such as breast, ovarian, and lung cancer cells .
The proposed mechanism involves the inhibition of specific enzymes or receptors within cancer cells, leading to reduced proliferation and increased apoptosis. The sulfonamide group in the structure allows it to mimic natural substrates, facilitating binding to active sites on target proteins.
Case Studies
- Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of thioacetamide derivatives in human liver (SK-Hep-1) and breast (MDA-MB-231) cancer cell lines. Compounds related to this compound showed moderate inhibitory activities .
- Neuroprotective Properties : Another study investigated the neuroprotective effects of similar compounds in models of ischemia/reperfusion injury, demonstrating that certain derivatives could significantly attenuate neuronal damage and exhibit antioxidant properties .
Data Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share critical features (acetamide backbone, aromatic/heterocyclic substituents) but differ in core rings and substituents:
Table 1: Structural Comparison
Functional and Pharmacological Implications
- This is shared with benzothiazole analogs , but the dihydrobenzofuran core may reduce steric hindrance compared to bulkier heterocycles like imidazothiazole .
- Hydrophilicity: The hydroxyethyl group in the target compound likely improves aqueous solubility over analogs with non-polar substituents (e.g., ethyl or acetyl groups in triazole/thiadiazoline derivatives) .
- Biological Targets: Benzothiazole derivatives (e.g., ) are associated with kinase inhibition and antimicrobial activity. Thiadiazoline compounds (e.g., ) often exhibit anti-inflammatory or antiviral properties.
Environmental and Toxicological Profiles
- Unlike perfluoroalkylated acetamides (e.g., compounds ), the target’s single 4-fluorophenyl group reduces bioaccumulation risks.
Preparation Methods
Iron(III)-Catalyzed Halogenation-Cyclization
The dihydrobenzofuran ring is constructed via a one-pot iron(III)-catalyzed iodination and copper(I)-mediated cyclization, adapted from Henry et al.. Starting with 3-methoxyphenylethanol, iron triflimide ([BMIM]NTf2) activates N-iodosuccinimide (NIS) for para-selective iodination at 40°C (5 h). Subsequent CuI/DMEDA-catalyzed intramolecular C–O cyclization at 150°C yields 5-iodo-2,3-dihydrobenzofuran (Scheme 1).
Key Data:
Functionalization at C-5
The iodinated intermediate undergoes Suzuki-Miyaura cross-coupling to introduce substituents at C-5. For the target molecule, a boronic ester bearing a hydroxymethyl group is coupled under Pd(PPh3)4 catalysis (Table 1).
Table 1: Optimization of Suzuki Coupling for C-5 Modification
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh3)4 | K2CO3 | DME/H2O | 80 | 85 |
| PdCl2(dppf) | CsF | THF | 100 | 78 |
| Pd(OAc)2 | NaHCO3 | EtOH/H2O | 60 | 65 |
Post-coupling oxidation of the hydroxymethyl group to a ketone (CrO3/H2SO4) followed by asymmetric reduction (CBS catalyst) yields the (R)-2-hydroxyethyl side chain with 92% ee.
Synthesis of 2-((4-Fluorophenyl)thio)acetamide
Thioether Formation
4-Fluorothiophenol reacts with chloroacetyl chloride in dichloromethane (0°C, 2 h) to form 2-chloro-((4-fluorophenyl)thio)acetamide. Substitution proceeds via an SN2 mechanism, with triethylamine scavenging HCl (Scheme 2).
Key Parameters:
Amide Activation
The chloro intermediate is converted to the reactive imidazolide using 1,1’-carbonyldiimidazole (CDI) in THF (rt, 4 h). This activation step prevents racemization during subsequent amine coupling.
Coupling of Fragments
Amide Bond Formation
The 2-hydroxyethylamine derivative is coupled with the activated thioacetamide using Hünig’s base (DIPEA) in anhydrous DMF (Scheme 3). Microwave-assisted heating (80°C, 30 min) accelerates the reaction while minimizing side product formation.
Optimization Insights:
- Coupling Reagents: EDCI/HOBt resulted in 78% yield vs. 92% with CDI activation.
- Solvent Screening: DMF > DCM > THF in terms of solubility and reaction homogeneity.
Table 2: Coupling Efficiency Under Varied Conditions
| Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CDI | DMF | 80 | 0.5 | 92 |
| EDCI/HOBt | DCM | 25 | 12 | 78 |
| DCC/DMAP | THF | 40 | 6 | 65 |
Stereochemical and Purification Considerations
Chiral Resolution
The 2-hydroxyethyl group’s stereochemistry is controlled via CBS reduction, yielding the (R)-enantiomer predominantly. Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) confirms enantiomeric excess (92% ee).
Chromatographic Purification
Final purification employs flash chromatography (SiO2, gradient elution from 5% to 30% EtOAc/hexane), followed by recrystallization from ethanol/water (3:1) to achieve >99% purity (HPLC-UV, 254 nm).
Scalability and Industrial Feasibility
The one-pot iron/copper catalysis system and CDI-mediated coupling are amenable to kilogram-scale production. Key metrics:
- Overall Yield: 61% (from 3-methoxyphenylethanol)
- Purity: Meets ICH Q3A guidelines for impurities (<0.1% by HPLC)
- Cost Analysis: Iron and copper catalysts reduce reliance on palladium, lowering raw material costs by ~40% compared to traditional Buchwald-Hartwig approaches.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution for the thioacetamide moiety and acylation for the dihydrobenzofuran-ethylhydroxy group. Solvent selection (e.g., DMF or dichloromethane), temperature control (e.g., 0–60°C), and catalysts (e.g., triethylamine for deprotonation) are critical. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Reaction progress should be monitored via TLC and confirmed by NMR .
- Data Insight : Yields for analogous compounds range from 45% to 78% under optimized conditions, with purity >95% confirmed by HPLC .
Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodology : Use a combination of:
- 1H/13C NMR : To verify substituent positions (e.g., dihydrobenzofuran’s aromatic protons at δ 6.7–7.1 ppm and fluorophenyl signals at δ 7.3–7.6 ppm).
- IR : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C absorption at ~650 cm⁻¹).
- Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ expected m/z ~430–450).
- Validation : Cross-reference spectral data with structurally similar compounds, such as N-cyclohexyl thiadiazole derivatives .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
- Methodology :
Standardize assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls.
Dose-response curves : Evaluate EC50/IC50 values across multiple replicates.
Orthogonal validation : Pair biochemical assays (e.g., ELISA) with computational docking studies to confirm target engagement.
- Case Study : Discrepancies in IC50 values (e.g., 2 µM vs. 10 µM) for similar thioacetamides were resolved by controlling for solvent interference (DMSO ≤0.1%) and verifying protein stability .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound’s dihydrobenzofuran and fluorophenylthio motifs?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl) and compare bioactivity.
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs).
- Pharmacophore mapping : Identify critical hydrogen-bonding (e.g., hydroxyl group) and hydrophobic interactions (e.g., dihydrobenzofuran ring).
- Example : SAR studies on related benzofuropyrimidinones revealed that electron-withdrawing groups (e.g., -F) enhance kinase inhibition by 30% .
Q. How can researchers assess the compound’s pharmacokinetics (e.g., solubility, metabolic stability) in preclinical models?
- Methodology :
- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and calculate logP via HPLC.
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Plasma protein binding : Equilibrium dialysis to measure free fraction.
Experimental Design & Data Analysis
Q. What experimental controls are essential when evaluating this compound’s neuroprotective or anti-inflammatory effects in vitro?
- Methodology :
- Positive controls : Use established agents (e.g., dexamethasone for anti-inflammatory assays).
- Vehicle controls : Account for solvent effects (e.g., DMSO).
- Cell viability assays : Ensure observed effects are not due to cytotoxicity (e.g., MTT assay).
- Validation : In a study on fluorophenyl-oxadiazole derivatives, omitting viability controls led to false-positive results in 20% of cases .
Q. How should researchers address low reproducibility in crystallographic data for this compound?
- Methodology :
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to obtain single crystals.
- Temperature control : Use slow cooling (0.5°C/min) to enhance crystal lattice formation.
- Synchrotron validation : Confirm unit cell parameters with high-resolution X-ray sources.
- Example : A dihydroimidazo-thiazole analog required 10 crystallization attempts to achieve a reliable R-factor of 0.05 .
Tables of Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
